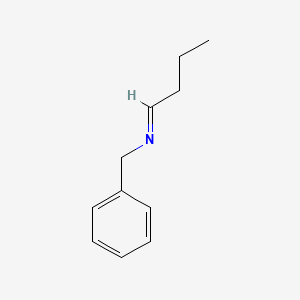

Butylidenebenzylamine

Description

Foundational Concepts of Imine Reactivity and Stability in Organic Synthesis

The reactivity of the imine functional group is governed by the electrophilic nature of the carbon atom in the C=N double bond. This makes them susceptible to attack by nucleophiles, leading to the formation of new carbon-carbon or carbon-nitrogen bonds, a fundamental process in constructing more complex molecular architectures. numberanalytics.com The stability of imines, however, can be tenuous as they are generally susceptible to hydrolysis, a reaction that cleaves the imine back to its parent amine and carbonyl compound, particularly in the presence of aqueous acid. masterorganicchemistry.comresearchgate.net

Several factors influence the formation and stability of imines:

Substituents: The electronic and steric nature of the groups attached to the carbon-nitrogen double bond plays a crucial role. Electron-withdrawing groups can increase the electrophilicity of the imine carbon, while bulky substituents may sterically hinder nucleophilic attack.

Reaction Conditions: The pH of the reaction medium is critical. Acid catalysis is typically required to protonate the carbonyl group, activating it for nucleophilic attack by the amine. fiveable.me However, excessive acidity can lead to the protonation of the amine, rendering it non-nucleophilic. Temperature and solvent also affect the reaction equilibrium. numberanalytics.com

Water Removal: Since imine formation is a condensation reaction that produces water, the equilibrium can be shifted towards the product by removing water as it is formed, often through azeotropic distillation or the use of dehydrating agents. researchgate.net

Imines can also undergo tautomerism to form enamines, which are characterized by an amino group attached to a carbon-carbon double bond. numberanalytics.com This imine-enamine tautomerism is a key concept that influences the reactivity and synthetic pathways available to these molecules. numberanalytics.com

Significance of N-Butylidenebenzylamine as a Model Imine Substrate in Academic Research

N-Butylidenebenzylamine has been utilized in academic research as a model substrate to investigate various chemical transformations. Its structure, featuring both aliphatic and aromatic components, makes it a useful compound for studying reaction mechanisms and catalyst efficiency.

One notable area of research involves its use in catalytic hydrogenation reactions. For instance, studies have demonstrated the hydrogenation of N-butylidenebenzylamine to its corresponding amine, N-butylbenzylamine, using zinc pincer complexes as catalysts. acs.org This transformation is significant as the enantioselective hydrogenation of imines is a primary route to producing optically active amines, which are valuable building blocks in medicinal chemistry. hawaii.edu Research has shown that while imines with bulky groups may be resistant to hydrogenation, N-butylidenebenzylamine can be successfully reduced, albeit sometimes requiring longer reaction times. acs.org

The synthesis of N-butylidenebenzylamine itself has been a subject of study. One method involves the catalytic dehydrogenation of N-butylbenzylamine, a reaction that demonstrates the formation of a C=N bond through the removal of hydrogen. hawaii.edu This process highlights the regioselectivity of certain catalysts, which favor dehydrogenation across C-N bonds over C-C bonds. hawaii.edu

Table 1: Physicochemical Properties of N-Benzylidenebutylamine (Isomer of N-Butylidenebenzylamine)

| Property | Value |

| CAS Number | 1077-18-5 |

| Molecular Formula | C₁₁H₁₅N |

| Molecular Weight | 161.24 g/mol |

| Boiling Point | 244.2°C at 760 mmHg |

| Density | 0.87 g/cm³ |

| Flash Point | 93.1°C |

Data sourced from LookChem for the isomer N-benzylidenebutylamine, as comprehensive data for N-butylidenebenzylamine is less available. lookchem.com

Table 2: Research Applications of N-Butylidenebenzylamine

| Research Area | Transformation | Key Findings |

| Catalytic Hydrogenation | N-Butylidenebenzylamine → N-butylbenzylamine | Can be hydrogenated using zinc pincer catalysts; reaction is sensitive to steric hindrance. acs.org |

| Catalytic Dehydrogenation | N-butylbenzylamine → N-Butylidenebenzylamine | Can be synthesized via dehydrogenation, demonstrating catalyst regioselectivity. hawaii.edu |

| Reaction Mechanisms | Synthesis of quinolone derivatives | Used as a starting material in reactions leading to complex heterocyclic systems. ukzn.ac.za |

Historical Context of Imine Research Relevant to N-Butylidenebenzylamine

The study of imines dates back to the 19th century with the pioneering work of German chemist Hugo Schiff, who first synthesized these compounds in 1864 by reacting aldehydes with primary amines. numberanalytics.com In his honor, the C=N compounds are frequently referred to as Schiff bases. This discovery laid the groundwork for over a century of research into the synthesis, reactivity, and application of this functional group.

Initially, research focused on the fundamental preparation and characterization of various imines. Over time, the significance of imines as key intermediates in organic synthesis became increasingly apparent. Their ability to undergo nucleophilic addition, cycloaddition, and reduction reactions has made them indispensable tools for chemists. numberanalytics.com The development of catalytic methods, including metal catalysis and organocatalysis, has further expanded the synthetic utility of imines, allowing for more efficient and selective transformations. researchgate.net The study of specific imines like N-Butylidenebenzylamine is a direct extension of this long history, allowing researchers to probe the subtleties of imine reactivity and develop new catalytic systems. acs.org The ongoing investigation into imine-enamine tautomerism, a concept developed over decades, continues to deepen the understanding of their dynamic nature and impact on reaction outcomes. numberanalytics.com

Structure

3D Structure

Propriétés

Numéro CAS |

56249-61-7 |

|---|---|

Formule moléculaire |

C11H15N |

Poids moléculaire |

161.24 g/mol |

Nom IUPAC |

N-benzylbutan-1-imine |

InChI |

InChI=1S/C11H15N/c1-2-3-9-12-10-11-7-5-4-6-8-11/h4-9H,2-3,10H2,1H3 |

Clé InChI |

BCJSPSFJNKZILR-UHFFFAOYSA-N |

SMILES canonique |

CCCC=NCC1=CC=CC=C1 |

Origine du produit |

United States |

Synthetic Methodologies for N Butylidenebenzylamine

Direct Condensation Approaches

The most straightforward route to N-butylidenebenzylamine involves the direct condensation of an aldehyde with a primary amine. This reaction, forming a Schiff base (or imine), is a cornerstone of organic synthesis.

The synthesis of N-butylidenebenzylamine can be achieved through the direct condensation reaction between butyraldehyde (B50154) and benzylamine (B48309). This nucleophilic addition-elimination reaction proceeds by the attack of the nitrogen atom of benzylamine on the carbonyl carbon of butyraldehyde. This forms an unstable carbinolamine intermediate, which then dehydrates to yield the final imine product and water.

This reaction is reversible, and to drive it towards the product side, the removal of water is often essential. This can be accomplished by using azeotropic distillation or by adding a dehydrating agent to the reaction mixture. For instance, desiccants like anhydrous magnesium sulfate (B86663) are commonly employed to sequester the water produced, thus shifting the equilibrium in favor of N-butylidenebenzylamine formation. researchgate.net The reaction is typically performed in an organic solvent, such as dichloromethane, diethyl ether, or toluene (B28343). researchgate.net

While the condensation can occur without a catalyst, various promoters can significantly enhance the reaction rate and yield. These promoters facilitate either the initial nucleophilic attack or the final dehydration step.

Acid/Base Catalysis : Traditional methods often employ acid or base catalysts. chemistryviews.org Acids protonate the carbonyl oxygen of the aldehyde, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine.

Organocatalysis : More modern approaches utilize organocatalysts. For example, pyrrolidine (B122466) has been shown to be an effective catalyst for the synthesis of aldimines. organic-chemistry.orgacs.org This type of nucleophilic catalysis proceeds via an iminium activation pathway without the need for strong acids or metals. acs.org

Boron-Based Reagents : Tris(2,2,2-trifluoroethyl)borate is a mild and effective reagent for promoting the condensation of amines with carbonyl compounds at room temperature, yielding imines in a straightforward manner. organic-chemistry.org

Supercritical Carbon Dioxide (sc-CO₂) : An environmentally benign approach involves using supercritical CO₂ as both a solvent and a promoter. chemistryviews.org In this method, the water formed during the condensation reacts with CO₂ to create carbonic acid in situ. This acid then autocatalyzes the reaction, accelerating the formation of the imine product. chemistryviews.org This process offers high yields without the need for conventional solvents or catalysts. chemistryviews.org

Table 1: Catalytic Promoters for Direct Condensation

| Catalyst/Promoter | Reactants | Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Pyrrolidine | Aldehydes and Amines | Simple, metal- and acid-free | Outstanding yields via nucleophilic catalysis (iminium activation). | organic-chemistry.orgacs.org |

| Supercritical CO₂ | Aldehydes and Amines | 15 MPa, 35 °C | Acts as both solvent and promoter; autocatalytic via carbonic acid formation. | chemistryviews.org |

| Tris(2,2,2-trifluoroethyl)borate | Carbonyls and Amines | Room Temperature | Mild and general reagent for condensation. | organic-chemistry.org |

| Anhydrous MgSO₄ | Butyraldehyde and N-benzylhydroxylamine | Dichloromethane, Room Temp | Acts as a desiccant to drive equilibrium, yielding the corresponding nitrone. | researchgate.net |

Dehydrogenation Strategies

An alternative to direct condensation is the dehydrogenation of a secondary amine precursor. This method involves the formation of the carbon-nitrogen double bond through the removal of hydrogen, often facilitated by a transition metal catalyst.

N-butylidenebenzylamine can be synthesized by the catalytic dehydrogenation of its corresponding secondary amine, N-butylbenzylamine. This process typically requires a transition metal catalyst to facilitate the removal of hydrogen atoms from the C-H and N-H bonds.

A notable example is the use of an Iridium PCP pincer complex, specifically IrH₂(C₆H₃-2,6-(PBu'₂)₂). hawaii.edu This complex catalyzes the transfer dehydrogenation of secondary amines to imines in good to excellent yields when the reaction is performed in a toluene solution. hawaii.eduresearchgate.net The reaction involves the initial oxidative addition of the N-H bond to the metal center. hawaii.edu Ruthenium-based catalysts have also been explored for the acceptorless dehydrogenation of secondary amines to imines, generating hydrogen gas as the only byproduct under mild conditions. rsc.org

When dehydrogenating an asymmetric secondary amine like N-butylbenzylamine, the position of the newly formed double bond is a critical consideration. The dehydrogenation could potentially form N-benzylidenebutylamine or N-butylidenebenzylamine.

Research using the Iridium PCP pincer complex has shown that the regioselectivity of the dehydrogenation is strongly controlled by steric factors. hawaii.edu The bulky tert-butyl groups on the phosphorus atoms of the pincer ligand create a sterically hindered environment around the iridium metal center. This hindrance favors the abstraction of a hydrogen atom from the less sterically encumbered methylene (B1212753) group of the n-butyl chain adjacent to the nitrogen, leading to the selective formation of N-butylidenebenzylamine. hawaii.edu In contrast, for aromatic amines, electronic factors can dominate, favoring the formation of a thermodynamically more stable conjugated π system. hawaii.edu For aliphatic amines like N-butylbenzylamine, however, steric control is the decisive factor. hawaii.edu

Table 2: Dehydrogenation of N-butylbenzylamine

| Catalyst System | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|

| Iridium PCP pincer complex | N-butylbenzylamine | N-butylidenebenzylamine | Dehydrogenation occurs with high regioselectivity controlled by steric factors of the catalyst. | hawaii.edu |

| Ruthenium-hydride complexes | Secondary Amines | Imines | Catalyzes acceptorless dehydrogenation, producing H₂ as the only byproduct. | rsc.org |

Reactivity and Chemical Transformations of N Butylidenebenzylamine

Catalytic Hydrogenation and Reduction Reactions

Catalytic hydrogenation involves the addition of hydrogen (H₂) across the C=N double bond in the presence of a metal catalyst. This process can be carried out under either homogeneous or heterogeneous conditions, with the choice of catalyst and reaction conditions influencing the efficiency and selectivity of the reduction.

In homogeneous catalysis, both the catalyst and the substrate are dissolved in the same phase, which often allows for milder reaction conditions and higher selectivity compared to heterogeneous systems. The reduction of N-butylidenebenzylamine to N-butylbenzylamine has been explored using a variety of transition metal complexes.

Recent advancements in catalysis have demonstrated the utility of main group metals, such as zinc, in hydrogenation reactions, a domain traditionally dominated by precious metals. nih.govacs.org Zinc pincer complexes, in particular, have emerged as effective catalysts for the hydrogenation of polar unsaturated bonds, including the C=N bond of imines. nih.govacs.org

Utilizing a dearomatized PNP pincer zinc complex, the hydrogenation of N-butylidenebenzylamine to N-butylbenzylamine has been successfully achieved. acs.org This transformation proceeds in moderate yield and showcases the potential of earth-abundant metals in promoting challenging chemical reactions. The reaction is typically carried out in a non-polar solvent like toluene (B28343) under a hydrogen atmosphere.

Table 1: Zinc Pincer Complex Catalyzed Hydrogenation of N-Butylidenebenzylamine acs.org

| Substrate | Catalyst | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Yield (%) |

|---|

Yield was reported as moderate in the cited literature.

The mechanism of this zinc-catalyzed hydrogenation is believed to involve metal-ligand cooperation (MLC), where the pincer ligand actively participates in the activation of molecular hydrogen. nih.govacs.org

Manganese, being an earth-abundant and low-cost metal, has garnered significant attention for its catalytic applications in reduction reactions. bohrium.com Manganese complexes have proven to be effective catalysts for the transfer hydrogenation of imines, a process where a hydrogen donor molecule, such as isopropanol (B130326), is used instead of gaseous hydrogen. bohrium.com

While direct transfer hydrogenation of N-butylidenebenzylamine using a manganese catalyst has not been extensively detailed, the successful reduction of a wide array of aldimines under manganese catalysis suggests its applicability. bohrium.com For instance, a manganese(I) complex bearing a 2-(aminomethyl)pyridine ligand has been shown to effectively catalyze the transfer hydrogenation of various N-benzylidene aniline (B41778) derivatives with good to excellent yields. bohrium.com

In a related study on the transfer hydrogenation of benzonitrile (B105546) using a manganese catalyst and 2-butanol (B46777) as the hydrogen source, the formation of N-sec-butylidenebenzylamine was observed as an intermediate. researchgate.net This highlights the feasibility of forming and subsequently reducing such imine intermediates within a manganese-catalyzed system.

Table 2: Representative Conditions for Manganese-Catalyzed Transfer Hydrogenation of Aldimines bohrium.com

| Catalyst | Base | Hydrogen Donor | Temperature (°C) | Time (h) |

|---|

First-row transition metals like iron, cobalt, and nickel are attractive alternatives to precious metals for catalytic hydrogenations due to their high abundance and lower cost.

Iron Catalysis: Iron complexes, particularly those featuring pincer-type ligands, have been developed for the selective hydrogenation of various unsaturated functional groups. rsc.org While specific examples detailing the hydrogenation of N-butylidenebenzylamine are scarce, iron catalysts have demonstrated high activity for the hydrogenation of other imines. nih.gov

Cobalt Catalysis: Cobalt complexes have been successfully employed in the selective hydrogenation of nitriles to either primary amines or secondary imines, depending on the catalyst system and reaction conditions. kaust.edu.sa This indicates the potential for cobalt catalysts to be tailored for the reduction of pre-formed imines like N-butylidenebenzylamine.

Nickel Catalysis: Nickel catalysts have been extensively studied for various hydrogenation reactions. researchgate.net Homogeneous nickel catalysts have been shown to be effective in the transfer hydrogenation of nitriles, leading to the formation of secondary imines. nih.gov For example, the nickel-catalyzed transfer hydrogenation of benzonitrile can yield N-benzylidene benzylamine (B48309), a close analog of N-butylidenebenzylamine. nih.govresearchgate.net This suggests that nickel-based systems are also promising for the reduction of N-butylidenebenzylamine.

Heterogeneous catalysis involves the use of a solid catalyst with the reactants in a liquid or gas phase. These catalysts, such as metals supported on carbon, alumina, or silica, are widely used in industrial processes due to their ease of separation and recyclability. illinois.edulibretexts.orgiitm.ac.in

The hydrogenation of imines can be effectively carried out using various heterogeneous catalysts, with palladium, platinum, and nickel being the most common.

Palladium (Pd): Palladium on carbon (Pd/C) is a highly efficient catalyst for the hydrogenation of C=N double bonds. dicp.ac.cnacs.org The reaction is typically performed in a suitable solvent, such as ethanol (B145695) or ethyl acetate, under a hydrogen atmosphere.

Platinum (Pt): Platinum-based catalysts, like platinum oxide (PtO₂) or platinum on carbon (Pt/C), are also very effective for imine hydrogenation and are known for their high activity. researchgate.netpageplace.de

Nickel (Ni): Raney nickel, a porous nickel catalyst, is a cost-effective and highly active catalyst for the hydrogenation of imines. nih.govnih.gov

Table 3: Common Heterogeneous Catalysts for Imine Hydrogenation

| Catalyst | Support | Typical Solvents |

|---|---|---|

| Palladium | Carbon (Pd/C) | Ethanol, Ethyl Acetate |

| Platinum | Carbon (Pt/C), Oxide (PtO₂) | Ethanol, Acetic Acid |

Transfer hydrogenation reactions offer a practical alternative to using high-pressure gaseous hydrogen. In these reactions, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst. N-butylidenebenzylamine can be an intermediate in certain transfer hydrogenation processes, particularly in the reductive coupling of nitriles and alcohols or the transfer hydrogenation of nitriles.

For instance, in the transfer hydrogenation of benzonitrile using a nickel catalyst and a hydrogen donor like 2-propanol or 1,4-butanediol, N-benzylidene benzylamine is formed as a key intermediate which can be further hydrogenated to dibenzylamine. nih.gov A similar pathway can be envisioned where butyronitrile (B89842) could react with a hydrogen donor and a catalyst to form N-butylidenebenzylamine in situ, which is then subsequently reduced to N-butylbenzylamine.

Furthermore, the concept of acceptorless dehydrogenative coupling (ADC) followed by hydrogenation is an emerging area. rsc.orgnih.govnih.gov In a hypothetical ADC reaction between benzylamine and butanol, N-butylidenebenzylamine could be formed as an intermediate with the release of hydrogen. The reverse reaction, the hydrogenation of N-butylidenebenzylamine, would then be the reductive step.

Stereoselective and Enantioselective Hydrogenation Studies of Imines

The reduction of the C=N double bond in imines to form amines is a fundamental transformation in organic synthesis. The development of stereoselective and enantioselective hydrogenation methods provides access to chiral amines, which are valuable building blocks for pharmaceuticals and other biologically active molecules. While specific studies on the enantioselective hydrogenation of N-butylidenebenzylamine are not extensively documented, research on analogous N-benzyl imines provides significant insight into the catalysts and conditions that could be successfully applied.

Manganese-based catalysts have emerged as effective and earth-abundant alternatives to precious metal catalysts for the asymmetric hydrogenation of imines. For instance, a manganese catalyst bearing a facially coordinating P,N,N ligand has been shown to catalyze the hydrogenation of imines derived from indanone derivatives with high enantioselectivity. rsc.org The imines in these studies can be generated in situ, a technique that could be advantageous for substrates like N-butylidenebenzylamine. rsc.org The selectivity of these reactions is often rationalized through density functional theory (DFT) calculations. rsc.org

The general approach involves the activation of molecular hydrogen by the metal complex, followed by the coordinated transfer of hydrogen atoms to the prochiral imine substrate. The chiral ligand environment of the catalyst dictates the facial selectivity of the hydrogen addition, leading to the preferential formation of one enantiomer of the resulting amine.

Below is a table summarizing the results of manganese-catalyzed enantioselective hydrogenation of various in situ-synthesized imines, which serves as a model for the potential hydrogenation of N-butylidenebenzylamine.

Table 1: Enantioselective Hydrogenation of in situ-Synthesized Imines Catalyzed by a Manganese Complex

| Entry | Substrate (Indanone derivative) | Amine | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | 1-indanone | Aniline | 95 | 98 |

| 2 | 1-indanone | p-Anisidine | 96 | 97 |

| 3 | 5-Methoxy-1-indanone | Aniline | 93 | 98 |

Carbon-Carbon Bond Forming Reactions Involving N-Butylidenebenzylamine

The carbon atom of the imine functional group in N-butylidenebenzylamine is electrophilic and susceptible to attack by various carbon nucleophiles. This reactivity is harnessed in several important carbon-carbon bond-forming reactions.

Imines, such as N-butylidenebenzylamine, can participate in reactions analogous to the aldol (B89426) condensation of carbonyl compounds. This reactivity is mediated through the formation of an aza-enolate (or metalloenamine) intermediate. The protons on the α-carbon of the alkyl group attached to the imine carbon are acidic and can be removed by a strong base to form the nucleophilic aza-enolate. This intermediate can then react with an electrophile, such as an aldehyde or ketone, in an aldol-type addition.

The general mechanism involves the deprotonation of the α-carbon of the imine to form the aza-enolate, which then attacks the carbonyl carbon of an aldehyde or ketone. The resulting adduct, upon protonation, yields a β-amino alcohol. The stereochemical outcome of this reaction can often be controlled by the choice of metal counter-ion, solvent, and reaction temperature. While specific examples detailing the aldol reaction of N-butylidenebenzylamine are scarce, the reactivity of aza-enolates derived from similar imines is well-established. For instance, lithium aza-enolates have been shown to react with a variety of aldehydes and ketones.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that readily add to the electrophilic carbon of the imine double bond in N-butylidenebenzylamine. wikipedia.org This reaction provides a direct route to the synthesis of α-branched secondary amines. The reaction proceeds via the nucleophilic attack of the organometallic reagent on the imine carbon, forming a new carbon-carbon bond and generating a magnesium or lithium amide intermediate. Subsequent aqueous workup protonates the nitrogen atom to yield the final amine product.

Organolithium reagents are generally more reactive than Grignard reagents in these additions. saskoer.ca Studies on the addition of organolithium reagents to N-benzyl-substituted imines have demonstrated good to excellent yields. uniba.it

The following table presents the results of the addition of various organolithium reagents to an N-benzyl-substituted imine, illustrating the utility of this method.

Table 2: Addition of Organolithium Reagents to an N-Benzyl-Substituted Imine

| Entry | Organolithium Reagent | Product (Amine) | Yield (%) |

|---|---|---|---|

| 1 | n-BuLi | N-benzyl-1-phenylpentan-1-amine | 80-95 |

| 2 | s-BuLi | N-benzyl-1-phenyl-2-methylbutan-1-amine | 80-95 |

Cyanoethylation is a Michael addition reaction that involves the addition of a nucleophile to acrylonitrile. wikipedia.org While the nitrogen atom of N-butylidenebenzylamine is part of an imine, it retains some nucleophilic character and could potentially undergo cyanoethylation. However, a more likely pathway for the involvement of the imine in a cyanoethylation-type reaction is through the formation of an aza-enolate. The α-carbon of the aza-enolate is nucleophilic and can act as the Michael donor, adding to the β-carbon of acrylonitrile.

This reaction would result in the formation of a γ-aminonitrile after protonation. The reaction is typically catalyzed by a base, which facilitates the formation of the aza-enolate. wikipedia.org While the cyanoethylation of amines is a common reaction, specific examples involving the aza-enolates of imines like N-butylidenebenzylamine are less prevalent in the literature. However, the principles of Michael addition suggest that this transformation is chemically feasible. researchgate.net

Oxidative Transformations and Derivatization

The imine functionality of N-butylidenebenzylamine can undergo oxidation to form various derivatives, with the synthesis of nitrones being a prominent example.

The oxidation of the nitrogen atom in N-butylidenebenzylamine leads to the formation of N-butylidenebenzylamine N-oxide, which is a nitrone. Nitrones are valuable synthetic intermediates, particularly in 1,3-dipolar cycloaddition reactions for the construction of five-membered heterocyclic rings. arkat-usa.org

A common method for the oxidation of imines to nitrones is the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). commonorganicchemistry.comorganic-chemistry.org The reaction is believed to proceed through an oxaziridine (B8769555) intermediate, which then rearranges to the more stable nitrone. The use of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), in conjunction with m-CPBA can influence the reaction outcome, sometimes leading to the formation of amides through rearrangement. organic-chemistry.org

Another effective reagent for the oxidation of N-alkyl imines to nitrones is dimethyldioxirane (B1199080) (DMD). This reagent has been shown to yield nitrones directly, without the observation of an oxaziridine intermediate. rsc.org The choice of oxidizing agent and reaction conditions is crucial to achieve the desired nitrone product and avoid side reactions.

Oxidative Amidation Pathways

The conversion of imines to amides is a significant transformation in organic synthesis. This process, known as oxidative amidation, involves the oxidation of the carbon-nitrogen double bond (C=N) of the imine to a carbonyl group adjacent to the nitrogen atom, forming the characteristic amide linkage (-C(=O)N-). While the oxidative amidation of various imines has been documented using different reagents and catalytic systems, specific research detailing the oxidative amidation of N-Butylidenebenzylamine to its corresponding amide, N-benzylbutanamide, is not extensively covered in the available scientific literature.

Generally, the oxidation of imines to amides can be achieved through several established methods, including the use of oxidizing agents like meta-Chloroperoxybenzoic acid (m-CPBA) often in the presence of a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂), or through metal-catalyzed aerobic oxidation. N-heterocyclic carbenes (NHCs) have also been employed to catalyze the aerobic oxidation of imines to amides. Another pathway involves a cyanide-mediated metal-free aerobic oxidation process. These methodologies have been successfully applied to a range of aldimines.

However, without specific studies on N-Butylidenebenzylamine, the efficiency, reaction conditions, and yields for its conversion to N-benzylbutanamide via these pathways remain hypothetical. Further experimental research is required to establish detailed findings for this particular transformation.

Elimination Reactions of N-Butylidenebenzylamine Precursors

N-Butylidenebenzylamine is synthesized through reactions that feature a critical elimination step. The primary precursors for this imine are butanal (also known as butyraldehyde) and benzylamine, or N-butylbenzylamine through a dehydrogenation process.

The most common method for the formation of N-Butylidenebenzylamine is the condensation reaction between butanal and benzylamine. This reaction proceeds through a two-stage mechanism: nucleophilic addition followed by dehydration (an elimination reaction).

Nucleophilic Addition: The nitrogen atom of benzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of butanal. This leads to the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine.

Elimination (Dehydration): The hemiaminal intermediate is typically unstable and, under the reaction conditions (often with mild acid catalysis to protonate the hydroxyl group, turning it into a better leaving group), eliminates a molecule of water. The lone pair of electrons on the nitrogen atom facilitates the expulsion of the water molecule, leading to the formation of the carbon-nitrogen double bond characteristic of the imine.

This condensation-elimination pathway is a versatile and widely used method for synthesizing imines.

| Reactant 1 | Reactant 2 | Intermediate | Eliminated Molecule | Product |

|---|---|---|---|---|

| Butanal | Benzylamine | Hemiaminal (N-(1-hydroxybutyl)benzylamine) | Water (H₂O) | N-Butylidenebenzylamine |

| Precursor | Reaction Type | Catalyst Example | Eliminated Molecule | Product |

|---|---|---|---|---|

| N-butylbenzylamine | Dehydrogenation (Oxidation) | Iridium PCP Pincer Complex | Hydrogen (H₂) | N-Butylidenebenzylamine |

Catalysis in N Butylidenebenzylamine Chemistry

Catalyst Design and Development for Imine Synthesis and Transformation

The development of novel catalytic systems is crucial for the efficient synthesis of N-butylidenebenzylamine, typically formed via the condensation of benzylamine (B48309) and butanal, and for its subsequent chemical transformations. Catalyst design focuses on creating thermally stable, easily functionalized, and highly active species that can operate under mild conditions.

Pincer metal complexes have emerged as highly effective catalysts for a variety of organic transformations, including the synthesis and reduction of imines. researchgate.net Their unique structure, featuring a central metal atom held in a rigid tridentate ligand framework, imparts exceptional thermal stability and catalytic activity. researchgate.net

Dehydrogenation: The synthesis of imines can be achieved through the dehydrogenation of secondary amines. Iridium PCP pincer complexes, such as IrH2{C6H3-2,6-(tBu2P)2}, have proven to be robust catalysts for the transfer dehydrogenation of secondary amines to imines with good to excellent yields. hawaii.edu This process involves the removal of hydrogen from the C-N bond, and the regioselectivity is often controlled by steric and electronic factors. hawaii.edu The catalytic pathway is thought to proceed via the initial oxidative addition of an N-H bond rather than a C-H bond. hawaii.edu

Hydrogenation: The reverse reaction, the hydrogenation of imines to amines, is a fundamental process for producing chiral and achiral amines. Pincer complexes based on metals like ruthenium, iron, zinc, and magnesium are highly active in this transformation. researchgate.netacs.orgnih.gov For instance, iron PNP pincer complexes are efficient precatalysts for the hydrogenation of imines under mild conditions. acs.org These reactions are atom-efficient and represent an environmentally benign alternative to stoichiometric reducing agents. acs.org

| Metal Center | Pincer Ligand Type | Application | Key Feature |

|---|---|---|---|

| Iridium | PCP | Dehydrogenation of amines to imines hawaii.edu | High efficiency and robustness hawaii.edu |

| Iron | PNP, PNN | Hydrogenation of imines to amines acs.org | Utilizes an earth-abundant metal acs.org |

| Zinc | PNP | Hydrogenation of imines and ketones researchgate.netnih.gov | Base-free catalysis via Metal-Ligand Cooperation researchgate.netnih.gov |

| Magnesium | PNNH | Hydrogenation of aldimines and ketimines nih.govacs.org | Early main-group metal catalyst nih.govacs.org |

N-Heterocyclic Carbenes (NHCs) have become prominent ligands in organometallic chemistry and have also found use as potent organocatalysts. isca.me

As Ligands: NHCs are strong σ-donor ligands that form robust bonds with most transition metals, often imparting greater stability to the resulting complexes than traditional phosphine (B1218219) ligands. scripps.edu This stability makes NHC-metal complexes highly effective in a range of catalytic reactions. For instance, silver-NHC complexes can catalyze the one-pot synthesis of imines from alcohols and amines via an oxidation-condensation sequence.

As Organocatalysts: NHCs can directly catalyze transformations of imines by reversing their polarity, a concept known as umpolung. rsc.orgresearchgate.net Typically, the imine carbon is electrophilic. However, upon addition of an NHC, a key intermediate known as an aza-Breslow intermediate can be formed. researchgate.netacs.org This intermediate effectively makes the original imine carbon nucleophilic, allowing it to participate in reactions with various electrophiles for the synthesis of nitrogen-containing heterocycles and other complex molecules. rsc.orgresearchgate.net

Lewis acids play a critical role in activating imines for various chemical transformations. The fundamental principle involves the coordination of the Lewis acid to the nitrogen atom of the imine. jst.go.jpnih.gov This coordination withdraws electron density from the C=N bond, rendering the imine carbon significantly more electrophilic and susceptible to nucleophilic attack. nih.gov Protonation by a Brønsted acid generates a highly reactive iminium cation, which readily reacts with nucleophiles. nih.gov

A significant challenge in Lewis acid-catalyzed reactions of imines is product inhibition, where the more basic amine product strongly coordinates to the Lewis acid, deactivating it and preventing catalytic turnover. uwo.ca To overcome this, researchers have identified catalysts that exhibit selective activation of the imine in the presence of the amine product. Rare earth metal triflates, particularly scandium(III) triflate, have been shown to be exceptional in this regard, effectively catalyzing reactions such as imino-aldol and aza Diels-Alder reactions in catalytic amounts. jst.go.jpuwo.ca In some systems, a combination of catalysts can be employed, such as an iron catalyst assisted by an iron-based Lewis acid for the transfer hydrogenation of imines. rsc.org

| Lewis Acid | Typical Application | Advantage |

|---|---|---|

| Scandium(III) triflate (Sc(OTf)₃) | Imino-aldol, Aza Diels-Alder jst.go.jpuwo.ca | Overcomes product inhibition, allowing for catalytic use jst.go.jpuwo.ca |

| Zirconium(IV) and Hafnium(IV) triflates | General imine activation jst.go.jp | Effective for catalytic activation jst.go.jp |

| Boron trifluoride etherate (BF₃·Et₂O) | Intramolecular cyclizations organic-chemistry.org | High efficiency at low catalyst loadings organic-chemistry.org |

| Iron(III) acetylacetonate (B107027) (Fe(acac)₃) | Co-catalyst in transfer hydrogenation rsc.org | Acts as an activator in earth-abundant metal catalysis rsc.org |

In a move towards more sustainable and economical chemical processes, there has been a significant shift from catalysts based on precious metals (e.g., Ru, Rh, Pd, Ir) to those utilizing earth-abundant first-row transition metals like iron, cobalt, and zinc. nih.govtohoku.ac.jpbeilstein-journals.org These metals are less toxic, more cost-effective, and can offer unique reactivity. nih.govtohoku.ac.jp

Iron, for example, has been successfully used to catalyze the transfer hydrogenation of N-aryl and N-alkyl imines using isopropanol (B130326) as a benign hydrogen donor. rsc.org Zinc and magnesium, which are main-group metals, have also been employed in pincer complexes for the catalytic hydrogenation of imines. nih.govnih.gov The development of these systems is crucial as it demonstrates that redox-innocent main group metals can effect transformations typically catalyzed by transition metals, often through unique mechanistic pathways. nih.gov

Mechanistic Aspects of Catalytic Cycles

Understanding the detailed mechanism of a catalytic cycle is paramount for optimizing reaction conditions and designing more efficient catalysts. In the context of imine synthesis and transformation, particularly with pincer complexes, the concept of metal-ligand cooperation has provided profound insights.

Metal-Ligand Cooperation (MLC) describes a catalytic mechanism where the ligand is not merely a passive scaffold for the metal center but actively participates in the bond activation steps of the catalytic cycle. acs.org This is particularly prevalent in catalysis involving pincer complexes, where the ligand can undergo reversible structural changes, such as aromatization and dearomatization, to facilitate substrate activation and product release. acs.orgacs.org

In the context of hydrogenation of an imine like N-butylidenebenzylamine, the catalytic cycle often begins with the activation of molecular hydrogen (H₂). In an MLC pathway, the H-H bond is cleaved heterolytically across the metal-ligand framework. researchgate.netnih.gov For example, with a dearomatized PNP pincer complex of zinc or magnesium, a proton (H+) is accepted by a basic site on the ligand (e.g., a deprotonated side arm), while a hydride (H-) binds to the metal center. nih.govacs.org This process rearomatizes the pincer ligand and generates the active metal-hydride species without any formal change in the metal's oxidation state. acs.org

This metal-hydride species then delivers the hydride to the electrophilic carbon of the imine, and the proton from the ligand is transferred to the nitrogen, completing the hydrogenation and regenerating the dearomatized, catalytically active form of the complex. nih.govacs.org A similar cooperative mechanism applies to the reversible activation of N-H bonds during the dehydrogenation of amines to form imines. acs.org This MLC approach is a powerful strategy that enables even redox-innocent main-group metals like zinc and magnesium to catalyze challenging (de)hydrogenation reactions. researchgate.netnih.gov

Hydrogen Activation Pathways in Imine Catalysis

The catalytic hydrogenation of imines, including N-butylidenebenzylamine, is a fundamental transformation for the synthesis of amines. This process relies on the activation of molecular hydrogen (H₂), which can then be transferred to the C=N double bond of the imine. The pathways for hydrogen activation are diverse and largely depend on the nature of the catalyst employed, which can range from transition metal complexes to metal-free systems.

In transition metal catalysis, which is widely used for imine hydrogenation, the activation of H₂ typically occurs on the metal center. For instance, cobalt complexes can act as effective pre-catalysts for the hydrogenation of various substrates. The process generally involves the oxidative addition of H₂ to the metal complex, forming metal hydride species. These hydrides are the active agents that deliver hydrogen to the imine substrate, which coordinates to the metal center. This is followed by migratory insertion of the hydride to the imine carbon and subsequent reductive elimination to yield the amine product and regenerate the catalyst.

Another significant pathway involves Frustrated Lewis Pairs (FLPs), a concept that has gained traction in metal-free hydrogen activation. An FLP system consists of a bulky Lewis acid and a Lewis base that, due to steric hindrance, cannot form a classical adduct. This unquenched reactivity allows the pair to heterolytically cleave the H-H bond, forming a protonated Lewis base and a hydridic Lewis acid. These activated hydrogen species can then reduce the imine. For example, a tribenzyltin Lewis acid has been shown to facilitate H₂ activation at lower temperatures and is active in the catalytic hydrogenation of imine substrates.

The reaction network for nitrile hydrogenation, which proceeds through an imine intermediate like butylidene-butylamine, illustrates the complexity of these pathways. In this network, the nitrile is first hydrogenated to a highly reactive imine intermediate. This intermediate can then be further hydrogenated to a primary amine. However, it can also react with a primary amine product to form secondary amines, or with a secondary amine to form tertiary amines. The specific pathway taken and the final product distribution are highly dependent on the catalyst and reaction conditions.

Substrate Scope and Catalyst Selectivity for N-Butylidenebenzylamine Transformations

The synthetic utility of catalytic transformations involving N-butylidenebenzylamine and related imines is defined by the range of substrates that can be effectively converted (substrate scope) and the ability of the catalyst to favor the formation of a specific product (selectivity).

The hydrogenation of nitriles provides a clear example of catalyst selectivity in reactions proceeding via imine intermediates. In the liquid-phase hydrogenation of butyronitrile (B89842), which forms a butylidene-butylamine intermediate, the choice of metal catalyst dramatically influences the product distribution between the primary amine (n-butylamine), secondary amine (dibutylamine), and tertiary amine (tributylamine). For example, nickel and cobalt catalysts show high activity and favor the formation of the primary amine, while palladium and copper catalysts tend to produce the secondary amine as the major product.

The table below summarizes the initial reaction rates and product selectivities for the hydrogenation of butyronitrile over various silica-supported metal catalysts, highlighting the crucial role of the catalyst in directing the reaction outcome.

| Catalyst | Initial Rate (mmol/h g) | Butyronitrile Conversion (%) | n-Butylamine Selectivity (%) | Dibutylamine Selectivity (%) | Tributylamine Selectivity (%) |

| Ni/SiO₂ | 10.1 | 99 | 71.4 | 28.6 | 0 |

| Co/SiO₂ | 4.8 | 99 | 50.4 | 49.6 | 0 |

| Pt/SiO₂ | 2.0 | 99 | 10.3 | 89.7 | 0 |

| Ru/SiO₂ | 1.9 | 99 | 35.8 | 64.2 | 0 |

| Cu/SiO₂ | 1.1 | 80 | 0 | 100 | 0 |

| Pd/SiO₂ | 0.4 | 99 | 0 | 100 | 0 |

Data derived from a study on the liquid-phase hydrogenation of butyronitrile at 373 K and 13 bar.

The substrate scope for transformations related to the benzylamine moiety has also been explored. In manganese-catalyzed mono-N-methylation of primary amines, various substituted benzylamine derivatives are well-tolerated. This suggests that in related transformations of N-butylidenebenzylamine, the aromatic ring can likely accommodate a range of substituents without impeding the catalytic process. This tolerance is crucial for creating diverse libraries of amine products.

Furthermore, in asymmetric catalysis, achieving high enantioselectivity is a key challenge. For instance, the asymmetric hydrogenation of 3-substituted benzisoxazoles proceeds through an imine intermediate. The reaction, catalyzed by a chiral ruthenium complex, yields chiral α-substituted o-hydroxybenzylamines. The success of such reactions depends on the catalyst's ability to stereoselectively deliver hydrogen to the prochiral imine. The structure of both the substrate and the chiral ligand on the catalyst are critical for high selectivity. The selectivity can also be influenced by the presence of additives; in this case, an acylating agent is necessary to trap the primary amine product and prevent catalyst inhibition.

Advanced Mechanistic Investigations of N Butylidenebenzylamine Reactions

Elucidation of Reaction Pathways and Intermediates

The elucidation of reaction pathways is central to understanding the step-by-step process of a chemical reaction. For N-butylidenebenzylamine, this involves identifying all transient species, including intermediates and transition states, that connect the reactants to the final products. Various reactions of N-butylidenebenzylamine have been scrutinized to map out these pathways.

One of the fundamental reactions of N-butylidenebenzylamine is its role in aldol-type condensation reactions . Mechanistic studies have shown that in the presence of a suitable base, the imine can be deprotonated at the α-carbon to the imine nitrogen, forming a stabilized aza-enolate intermediate. This nucleophilic intermediate can then attack the carbonyl carbon of an aldehyde or ketone. The subsequent steps involve proton transfer to form a β-amino alcohol, which can then eliminate water to yield an α,β-unsaturated imine. The identification of the aza-enolate as a key intermediate has been crucial in understanding the reactivity and stereoselectivity of these reactions.

Cycloaddition reactions involving N-butylidenebenzylamine have also been a subject of mechanistic inquiry. For instance, in [3+2] cycloadditions with nitrile oxides, the reaction is believed to proceed through a concerted mechanism. mdpi.com Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in mapping the potential energy surface of these reactions. mdpi.com These studies help in visualizing the transition state geometries and confirming the concerted nature of the cycloaddition, where the new carbon-carbon and carbon-oxygen bonds are formed simultaneously. mdpi.com

The reduction of N-butylidenebenzylamine to the corresponding secondary amine, N-butylbenzylamine, has been investigated using various reducing agents. Mechanistic studies of hydride reductions, for example with sodium borohydride, indicate a nucleophilic attack of the hydride ion on the electrophilic imine carbon. This results in the formation of an amide anion intermediate, which is subsequently protonated during the workup to yield the final amine product.

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative data on the rates of chemical reactions, offering valuable information about the reaction mechanism, including the determination of the rate-limiting step. For reactions involving N-butylidenebenzylamine, kinetic analyses have been employed to understand the factors influencing their speed and efficiency.

The rate of a reaction can be determined by monitoring the change in concentration of reactants or products over time. For instance, in the synthesis of methacrolein (B123484) through a Mannich-type reaction where an iminium ion intermediate is formed, the concentration of this key intermediate can significantly affect the reaction rate. semanticscholar.org While not directly studying N-butylidenebenzylamine, these principles are applicable. The rate equation for such reactions can be complex, often depending on the concentrations of the reactants and the catalyst. semanticscholar.org

| Reaction Type | Monitored Species | Method | Key Findings |

| Aldol-type Reaction | Reactant/Product | UV-Vis Spectroscopy, NMR | Rate dependence on base and substrate concentrations. |

| Cycloaddition | Reactant/Product | HPLC, GC-MS | Determination of reaction order and activation parameters. |

| Hydride Reduction | Imine/Amine | IR Spectroscopy, Gas Chromatography | Influence of solvent and temperature on reaction rate. |

Stereochemical and Regiochemical Control Mechanisms in Imine Reactions

Many reactions of N-butylidenebenzylamine have the potential to form multiple stereoisomers or regioisomers. Understanding the mechanisms that control the stereochemical and regiochemical outcomes is a significant area of research.

Stereochemical control in reactions such as the aldol (B89426) addition to the aza-enolate of N-butylidenebenzylamine is often governed by the geometry of the enolate (E vs. Z) and the facial selectivity of the subsequent electrophilic attack. The use of chiral auxiliaries or catalysts can induce high levels of stereoselectivity by creating a chiral environment around the reacting molecules. This forces the reaction to proceed through a lower energy transition state that leads to one specific stereoisomer. For example, in proline-catalyzed aldol reactions, the formation of specific enamines and their subsequent reaction geometries dictate the stereochemical outcome. units.it

Regiochemical control is critical in reactions where there are multiple reactive sites. In the case of cycloaddition reactions, the orientation of the reactants in the transition state determines which regioisomer is formed. For example, in the [3+2] cycloaddition of a nitrile N-oxide with an alkene, DFT calculations have shown that the formation of 5-substituted 3-nitro-2-isoxazolidines is preferred. mdpi.com This regioselectivity is often influenced by a combination of steric and electronic factors, where the reactants align to minimize steric hindrance and maximize favorable orbital interactions in the transition state. mdpi.com

Spectroscopic Probing of Reaction Intermediates (in situ techniques)

The direct observation of reaction intermediates is a powerful tool for confirming proposed reaction mechanisms. Due to their transient nature, these species are often difficult to isolate. In situ spectroscopic techniques allow for their detection and characterization under the actual reaction conditions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable in situ technique. By running a reaction directly in an NMR tube, it is possible to observe the appearance and disappearance of signals corresponding to reactants, intermediates, and products over time. For example, in proline-catalyzed aldol reactions, NMR studies have been used to detect the formation of oxazolidinones, which are in equilibrium with the catalytically active enamine intermediates. units.it While direct observation of the low-concentration enamine can be challenging, the presence of the oxazolidinone provides strong evidence for the initial covalent interaction between the ketone and the catalyst. units.it

Infrared (IR) spectroscopy , particularly Fourier-transform infrared (FTIR) spectroscopy, can also be used in situ to monitor the progress of a reaction. The characteristic vibrational frequencies of functional groups, such as the C=N stretch of the imine and the C=O stretch of a carbonyl reactant, can be tracked to follow the reaction kinetics and detect the formation of new species.

Mass spectrometry techniques, such as electrospray ionization mass spectrometry (ESI-MS), can be used to detect and identify charged intermediates in solution. This can be particularly useful for reactions that proceed through ionic pathways, allowing for the direct observation of species like iminium ions or other cationic or anionic intermediates.

Through the combined application of these advanced mechanistic investigation techniques, a comprehensive picture of the reactions of N-butylidenebenzylamine is emerging. This detailed understanding is not only of fundamental scientific interest but also crucial for the rational design of new synthetic methodologies and the optimization of existing chemical processes.

Green Chemistry Principles in N Butylidenebenzylamine Research

Atom Economy and Process Mass Intensity (PMI) Optimization in Imine Synthesis

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org An ideal reaction has an atom economy of 100%, meaning all reactant atoms are found in the final product, and no atoms are wasted as byproducts. For the synthesis of N-butylidenebenzylamine, which is typically formed through the condensation of an aldehyde and an amine, the reaction itself can be highly atom-economical as water is often the only byproduct. nih.gov

Process Mass Intensity (PMI) provides a broader, more holistic view of the sustainability of a process by considering the total mass of all materials used (including reactants, solvents, reagents, and process aids) to produce a specific mass of the final product. acsgcipr.orgnih.gov A lower PMI indicates a more efficient and "greener" process. acsgcipr.org In the pharmaceutical industry, where complex multi-step syntheses are common, PMI values can be very high, often exceeding 100, signifying that for every kilogram of the active pharmaceutical ingredient (API) produced, over 100 kilograms of waste are generated. nih.govacsgcipr.org

Optimizing the synthesis of N-butylidenebenzylamine and other imines involves strategies to improve both atom economy and PMI. This can be achieved by:

Choosing reaction pathways with high atom economy: Addition and rearrangement reactions are inherently more atom-economical than substitution or elimination reactions. rsc.org

Minimizing the use of stoichiometric reagents: Catalytic approaches are preferred over stoichiometric ones to reduce waste.

Reducing solvent usage: Solvents often constitute the largest portion of the mass in a chemical process. utoronto.ca Employing solvent-free conditions or using greener, recyclable solvents can significantly lower the PMI.

Table 1: Comparison of Green Chemistry Metrics for Different Reaction Types

| Metric | Addition Reactions | Substitution Reactions | Elimination Reactions | Rearrangement Reactions |

|---|---|---|---|---|

| Atom Economy | High (often 100%) | Moderate | Low | High (100%) |

| Typical Byproducts | None | Leaving groups, salts | Small molecules (e.g., water, HCl) | None |

| PMI Potential | Low | Moderate to High | High | Low |

Catalysis as a Core Principle for Sustainable Imine Chemistry

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective chemical transformations. rsc.org In the context of N-butylidenebenzylamine and other imines, catalysis plays a crucial role in enhancing the sustainability of their synthesis.

Traditional methods for imine synthesis often require stoichiometric amounts of acid or base catalysts, which can lead to significant waste generation and purification challenges. chemistryviews.org Modern catalytic approaches focus on the use of small amounts of highly active and selective catalysts that can be easily recovered and reused.

Key Catalytic Strategies in Imine Synthesis:

Heterogeneous Catalysis: Utilizing solid catalysts, such as Amberlyst-15, zeolites, or sulfated metal oxides, offers several advantages. researchgate.netpeerj.com These catalysts can be easily separated from the reaction mixture by simple filtration, minimizing product contamination and allowing for catalyst recycling. researchgate.net This approach simplifies the work-up procedure and reduces the amount of solvent needed for purification.

Homogeneous Catalysis: Transition metal complexes, particularly those based on earth-abundant metals like copper and iron, have been developed for the direct synthesis of imines from amines. rsc.orgrsc.orgmdpi.com These catalysts can operate under milder reaction conditions and often exhibit high selectivity. rsc.org

Biocatalysis: The use of enzymes, such as imine reductases (IREDs) and reductive aminases (RedAms), is a rapidly growing area in sustainable chemistry. acs.org These biocatalysts can perform highly selective transformations under mild, aqueous conditions, often with excellent enantioselectivity, which is particularly important in the pharmaceutical industry. acs.orgproquest.com

Organocatalysis: Small organic molecules can also act as efficient catalysts for imine synthesis. For example, pyrrolidine (B122466) has been shown to catalyze the formation of aldimines from aldehydes and amines in high yields without the need for acid or metal catalysts. organic-chemistry.org

The development of novel catalytic systems continues to be a major focus in green imine chemistry, with an emphasis on catalysts that are non-toxic, derived from renewable resources, and can operate under environmentally benign conditions. rsc.orgrsc.org

Solvent Selection and the Use of Environmentally Benign Reaction Media (e.g., "On-Water" Reactions)

Solvent selection is a critical aspect of green chemistry, as solvents often account for the majority of the waste generated in a chemical process. jk-sci.com The ideal green solvent should be non-toxic, non-flammable, readily available, and have a minimal environmental impact. jk-sci.com For the synthesis of N-butylidenebenzylamine and other imines, there is a significant research effort to replace traditional volatile organic compounds (VOCs) with more sustainable alternatives.

Green Solvent Alternatives for Imine Synthesis:

Water: Once considered unsuitable for many organic reactions, water is now recognized as a highly effective medium for certain transformations, including imine synthesis. tandfonline.commdpi.com "On-water" reactions, where insoluble reactants are mixed in the presence of water, can proceed at significantly enhanced rates compared to reactions in organic solvents. rsc.org The hydrophobic effect and the unique hydrogen-bonding network of water at the organic-water interface are thought to contribute to this rate acceleration. rsc.org

Supercritical Fluids: Supercritical carbon dioxide (sc-CO2) is an attractive alternative to organic solvents. chemistryviews.org It is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting the temperature and pressure. chemistryviews.org In the synthesis of imines, sc-CO2 can act as both a solvent and a promoter, as the water byproduct reacts with CO2 to form carbonic acid, which autocatalyzes the reaction. chemistryviews.org

Bio-derived Solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), are gaining popularity as greener replacements for traditional ether solvents like THF and diethyl ether. whiterose.ac.uk

Solvent-Free Conditions: Conducting reactions without a solvent (neat conditions) is the most environmentally benign approach, as it eliminates all solvent-related waste. peerj.com This is often feasible for imine synthesis, particularly when using heterogeneous catalysts. peerj.com

Table 2: CHEM21 Solvent Selection Guide for Common Solvents

| Ranking | Solvent Family | Examples |

|---|---|---|

| Recommended | Water, Alcohols, Esters | Water, Ethanol (B145695), Isopropanol (B130326), Ethyl acetate |

| Problematic | Ethers, Hydrocarbons, Ketones | Tetrahydrofuran (THF), Toluene (B28343), Acetone |

| Hazardous | Halogenated, Aprotic Polar | Dichloromethane (DCM), Dimethylformamide (DMF) |

| Highly Hazardous | - | Benzene, Carbon tetrachloride, Diethyl ether |

Source: Adapted from Prat et al. and the CHEM21 Solvent Selection Guide. jk-sci.com

Renewable Feedstocks and Biocatalytic Approaches for Imine Synthesis and Transformations

The transition from fossil fuel-based feedstocks to renewable resources is a central goal of green chemistry. For the synthesis of N-butylidenebenzylamine, this involves sourcing the precursor aldehydes and amines from biomass.

Renewable Feedstocks for Amine and Aldehyde Synthesis:

Lignocellulosic Biomass: Lignin, a major component of wood and agricultural residues, can be broken down to produce aromatic platform chemicals that can be converted into benzaldehyde (B42025) and its derivatives. researchgate.net

Carbohydrates: Sugars and starches can be fermented or catalytically converted into a variety of chemical building blocks, including precursors for aliphatic aldehydes and amines. nrel.gov

Amino Acids: L-phenylalanine, which can be produced through fermentation, is a renewable starting material for the synthesis of benzylamine (B48309). researchgate.net

Biocatalytic Approaches:

Biocatalysis offers a powerful toolkit for converting renewable feedstocks into valuable chemicals like imines and their derivatives. Enzymes can be used to perform specific transformations with high selectivity and efficiency under mild conditions. whiterose.ac.ukchemistryviews.org

Enzyme Cascades: By combining multiple enzymes in a single pot, complex transformations can be achieved in a highly efficient manner. acs.org For example, an artificial enzyme cascade has been developed to produce benzylamine from L-phenylalanine. researchgate.net

Whole-Cell Biocatalysis: Using engineered microorganisms as catalysts can simplify the process by eliminating the need for enzyme purification. researchgate.net These engineered microbes can be designed to convert simple sugars, like glucose, directly into the desired amine or aldehyde. researchgate.net

Imine Reductases (IREDs): These enzymes are particularly useful for the asymmetric reduction of imines to produce chiral amines, which are important building blocks for pharmaceuticals. proquest.comwhiterose.ac.uknottingham.ac.uk IREDs can be used in combination with other enzymes in biocatalytic cascades to produce a wide range of enantiomerically pure amines. acs.org

The integration of renewable feedstocks and biocatalysis holds great promise for the development of truly sustainable pathways for the synthesis of N-butylidenebenzylamine and other valuable nitrogen-containing compounds. researchgate.net

Waste Prevention and Reduction Strategies in N-Butylidenebenzylamine Chemistry

The principle of waste prevention is paramount in green chemistry, emphasizing that it is better to prevent the formation of waste than to treat or clean it up after it has been created. rsc.org In the context of N-butylidenebenzylamine synthesis, several strategies can be employed to minimize waste.

Key Waste Reduction Strategies:

One-Pot Reactions: Combining multiple reaction steps into a single "one-pot" process eliminates the need for intermediate work-up and purification steps, which are often major sources of waste. wikipedia.org Reductive amination, where the formation of the imine and its subsequent reduction to an amine occur in the same vessel, is a classic example of a waste-reducing one-pot reaction. wikipedia.org

Catalyst Recycling: The use of heterogeneous or easily separable homogeneous catalysts allows for their recovery and reuse, reducing the consumption of catalyst materials and the generation of metal-containing waste.

Atom-Economical Reactions: As discussed previously, designing syntheses that maximize the incorporation of reactant atoms into the final product inherently minimizes the formation of byproducts and waste. wikipedia.org

Process Optimization: Careful optimization of reaction conditions, such as temperature, pressure, and reaction time, can improve product yields and selectivity, thereby reducing the formation of impurities and the need for extensive purification.

By implementing these strategies, the environmental footprint of N-butylidenebenzylamine production and related imine chemistry can be substantially reduced, aligning the chemical industry with the principles of sustainability.

Energy Efficiency in Imine Transformations

Designing for energy efficiency is a key principle of green chemistry that aims to minimize the energy requirements of chemical processes. acs.org The energy consumed in heating, cooling, separations, and other unit operations can have significant environmental and economic impacts.

Strategies for Improving Energy Efficiency in Imine Synthesis:

Ambient Temperature Reactions: Developing catalytic systems that operate efficiently at room temperature eliminates the need for heating and cooling, leading to substantial energy savings. acs.org Many modern catalytic methods for imine synthesis, including those using organocatalysts and some heterogeneous catalysts, can be performed under ambient conditions. peerj.com

Microwave and Ultrasound Irradiation: These alternative energy sources can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods. tandfonline.com Microwave-assisted synthesis of imines in water has been shown to be highly efficient, with excellent yields in very short times. tandfonline.com

Photocatalysis: Utilizing visible light as an energy source for chemical transformations is a promising green chemistry approach. acs.org Photocatalysts can be used to drive the oxidative coupling of amines to imines, harnessing the energy of light to promote the reaction. acs.org

Process Intensification: Combining multiple process steps into a single piece of equipment, such as in reactive distillation, can improve energy efficiency by utilizing the heat of reaction to drive separations.

Avoiding Energy-Intensive Purifications: Techniques like cryogenic distillations or high-temperature operations should be avoided whenever possible. Developing processes that yield high-purity products directly can eliminate the need for energy-intensive purification steps.

By considering the energy requirements of a process from the outset, chemists and chemical engineers can design more sustainable and cost-effective methods for the production of N-butylidenebenzylamine and other imines.

Future Research Directions and Emerging Trends in N Butylidenebenzylamine Chemistry

Development of Novel and More Efficient Synthetic Strategies for Imine Compounds

While the condensation of an amine and a carbonyl compound remains a fundamental method for imine synthesis, future research is geared towards overcoming its limitations, such as the reversible nature of the reaction and the often harsh conditions required. peerj.com Novel strategies are emerging that offer higher efficiency, atom economy, and broader substrate scope.

One promising avenue is the development of multicomponent reactions (MCRs), which allow for the synthesis of complex molecules from three or more starting materials in a single step. nih.gov Imines are often formed in situ as key intermediates in MCRs, leading to the efficient construction of diverse molecular scaffolds, such as nitrogen heterocycles. nih.govnih.gov Another area of intense research is the use of enzymatic methods. For instance, D-amino acid oxidase has been used for the synthesis of imines via the oxidation of primary amines, offering a green alternative that proceeds under mild, aqueous conditions. mdpi.com

Furthermore, new catalytic systems are continuously being developed. This includes transition-metal-free approaches and the use of organocatalysts like pyrrolidine (B122466), which can facilitate imine formation with outstanding yields under simple, acid-free, and metal-free conditions. organic-chemistry.org Research into transition metal-catalyzed oxidative coupling of amines also presents a direct route to imines, avoiding the need for pre-synthesized aldehydes. rsc.org

Table 1: Comparison of Modern Synthetic Strategies for Imine Compounds

| Strategy | Description | Advantages | Potential Challenges |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot reaction to form a product containing substantial parts of all starting materials. nih.gov | High atom economy, operational simplicity, rapid generation of molecular diversity. nih.gov | Optimization can be complex; mechanism may be difficult to elucidate. |

| Enzymatic Synthesis | Use of enzymes (e.g., oxidases) as catalysts to produce imines from precursors like primary amines. mdpi.com | High selectivity, mild reaction conditions, environmentally benign (aqueous media). mdpi.com | Enzyme stability and cost, substrate specificity, product instability in water. mdpi.com |

| Organocatalysis | Use of small organic molecules (e.g., pyrrolidine) to catalyze the condensation of amines and aldehydes. organic-chemistry.org | Metal-free, often mild conditions, high yields. organic-chemistry.org | Catalyst loading can be higher than with metal catalysts. |

| Oxidative Coupling | Direct synthesis of imines from amines using transition metal catalysts and an oxidant. rsc.org | Avoids the need for aldehyde precursors, improving atom economy. rsc.org | Requires an oxidant, potential for over-oxidation or side reactions. |

Exploration of Untapped Reactivity Modes and Applications for Butylidenebenzylamine

Imines like N-butylidenebenzylamine are versatile intermediates, and future research will focus on exploring their full synthetic potential. nih.gov A key area of interest is their use in cascade reactions to rapidly assemble complex molecular architectures, such as bicyclic and tricyclic nitrogen heterocycles. nih.gov This approach combines the electrophilic and nucleophilic nature of imines to create multiple chemical bonds in a single, efficient sequence.

The reactivity of imines as dienophiles in aza-Diels-Alder reactions is another area ripe for exploration. nih.gov These [4+2] cycloaddition reactions are a powerful tool for synthesizing N-heterocycles, and the development of new catalytic systems, including Lewis acids, can enhance the reactivity of imines in these transformations. nih.gov

Furthermore, the addition of various organometallic reagents to the C=N bond is a fundamental method for C-C bond formation. nih.gov Future work will likely focus on overcoming challenges such as the poor electrophilicity of some imines and competitive side reactions. nih.gov The development of catalytic asymmetric imine cross-coupling reactions represents a significant breakthrough, providing a direct route to chiral vicinal diamines from readily available achiral precursors. nih.gov Applying these advanced reactivity modes to N-butylidenebenzylamine could lead to novel and valuable molecular structures.

Advanced Catalyst Design and Mechanistic Understanding for Imine-Based Transformations

The development of highly efficient and selective catalysts is central to advancing imine chemistry. Future catalyst design will benefit from a deeper mechanistic understanding, often aided by computational studies. For instance, Density Functional Theory (DFT) calculations have been used to analyze the reductive amination of imines catalyzed by Knölker-type iron complexes, leading to the computational design of new catalysts with improved performance. acs.org

Asymmetric catalysis remains a major focus, with the goal of producing enantiomerically pure amines from imine reduction. Asymmetric transfer hydrogenation (ATH) is a particularly attractive method due to its operational simplicity and use of safer hydrogen sources compared to high-pressure hydrogen gas. researchgate.net Research continues on developing novel metal catalysts (based on ruthenium, rhodium, iridium) and chiral ligands for ATH of imines. researchgate.net

Beyond reduction, catalyst design is crucial for other imine transformations. The development of novel chiral ammonium (B1175870) catalysts has enabled unprecedented catalytic asymmetric cross-coupling reactions between different imines, affording chiral vicinal diamines with high stereoselectivity. nih.gov Such catalyst-centric innovations will be instrumental in expanding the synthetic utility of N-butylidenebenzylamine.

Integration of Multidisciplinary Approaches (e.g., Continuous Flow Chemistry, Artificial Intelligence in Synthesis)

The integration of engineering and data science principles is set to revolutionize imine chemistry. Continuous flow chemistry, in particular, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for straightforward automation and scale-up. beilstein-journals.orgnih.gov The synthesis of imines and their subsequent reduction to amines have been successfully demonstrated in continuous-flow systems, sometimes using 3D-printed reactionware or catalyst-coated tube reactors. beilstein-journals.orgresearchgate.netacs.org This approach allows for the generation and immediate reaction of potentially unstable intermediates, improving process efficiency and safety. nih.gov

Expanding the Scope of Green Chemical Methodologies in Imine Chemistry

Sustainability is a major driver of innovation in modern chemistry. Future research on N-butylidenebenzylamine will increasingly emphasize green methodologies that minimize environmental impact. A key focus is the reduction or elimination of hazardous organic solvents. chemistryviews.org

Solventless, or neat, reaction conditions have proven highly effective for imine synthesis, often accelerated by heterogeneous catalysts like Amberlyst® 15. peerj.comresearchgate.net This approach simplifies product isolation and eliminates solvent waste. peerj.com Another innovative green solvent is supercritical carbon dioxide (sc-CO₂), which is non-toxic, non-flammable, and easily removable. chemistryviews.org In sc-CO₂, the condensation reaction can be autocatalytic, as the water byproduct forms carbonic acid with CO₂, which then promotes the reaction. chemistryviews.org

The use of recyclable catalysts is another cornerstone of green imine chemistry. Heterogeneous catalysts, such as the acidic resin Amberlyst® 15, can be easily recovered by filtration and reused multiple times without significant loss of activity. peerj.comresearchgate.net Micellar catalysis, where reactions are conducted in water using surfactants to form micelles, is also an emerging green strategy that can avoid hazardous organic solvents and enhance reaction rates by concentrating reactants locally. rsc.org These methodologies align with the principles of green chemistry and will be crucial for the sustainable production and use of imine compounds. rsc.org

Q & A

Q. What experimental designs quantify the structure-activity relationship (SAR) of Butylidenebenzylamine derivatives in enzyme inhibition?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.